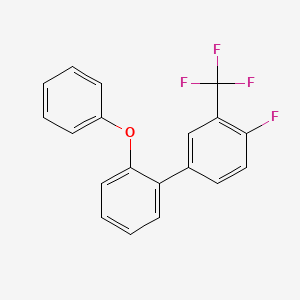
4'-Fluoro-2-phenoxy-3'-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of the fluorine atom into the biphenyl structure.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Conversion of the phenoxy group to a phenol group.
Reduction: Reduction of the fluorine or trifluoromethyl groups.
Substitution: Replacement of the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction may yield biphenyl derivatives with reduced fluorine or trifluoromethyl groups.
Scientific Research Applications
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Modulation of gene expression through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
2-Phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom.
4’-Fluoro-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H12F4O |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
1-fluoro-4-(2-phenoxyphenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-11-10-13(12-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
InChI Key |
AVOZZWYQQIVGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















